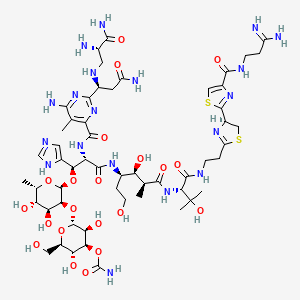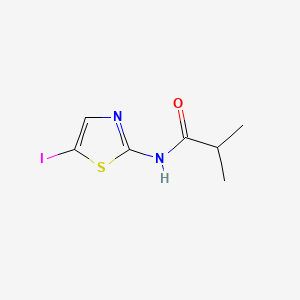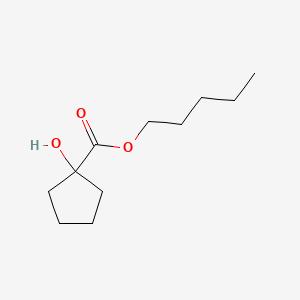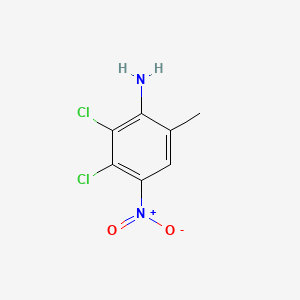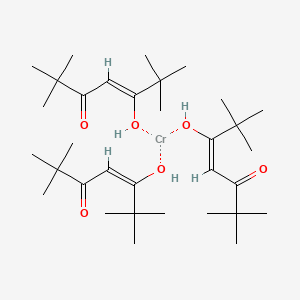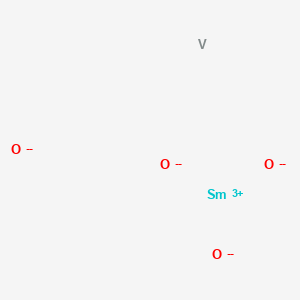
Acid Orange 88
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Orange 88, also known as C.I. Acid Orange 88, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant orange color and is primarily used for dyeing textiles, leather, and paper. The compound has the chemical formula C17H14IN5O4S and a molecular weight of 511.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Orange 88 involves several steps:
Selection of Raw Materials: The primary raw materials include aniline derivatives, which are organic compounds containing a benzene ring and an amino group (NH2).
Diazotization: Aniline derivatives react with sodium nitrite (NaNO2) under acidic conditions to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with compounds such as 3-amino-4-hydroxybenzenesulfonamide to form azo compounds.
Chromium Complexation: The azo compounds undergo complexation with chromium salts to form the final dye.
Industrial Production Methods
Industrial production of Acid Orange 88 follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Conducted in reactors with precise control over temperature and pH.
Coupling and Complexation: The intermediate azo compounds are coupled and complexed in large vessels.
Purification and Drying: The final product is purified through crystallization and dried to obtain the dye in powder form.
Análisis De Reacciones Químicas
Types of Reactions
Acid Orange 88 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond (-N=N-) to form amines.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation Products: Depending on the conditions, oxidation can yield sulfonic acids and other oxidized derivatives.
Reduction Products: Reduction typically produces aromatic amines.
Substitution Products: Substitution reactions yield various substituted azo compounds.
Aplicaciones Científicas De Investigación
Acid Orange 88 has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of Acid Orange 88 involves its interaction with molecular targets through its azo bond (-N=N-). The dye can form complexes with metal ions, which can affect its color properties. Additionally, the dye can undergo redox reactions, influencing its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different chemical properties.
Acid Orange 10: Used in similar industries but has different stability and reactivity.
Acid Orange 12: Known for its unique color properties and used in specific applications.
Uniqueness
Acid Orange 88 is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial applications .
Propiedades
Número CAS |
12239-03-1 |
|---|---|
Fórmula molecular |
C32H28CrN10NaO8S2- |
Peso molecular |
819.744 |
InChI |
InChI=1S/2C16H14N5O4S.Cr.Na/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,22H,1H3,(H2,17,24,25);;/q2*-1;;+1 |
Clave InChI |
WAPMAMGUXLHKML-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B576730.png)
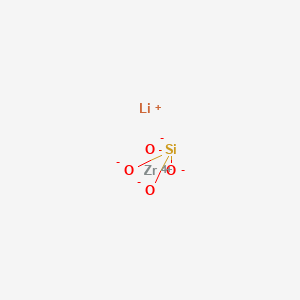
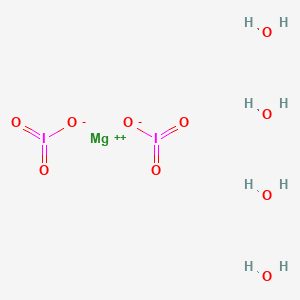
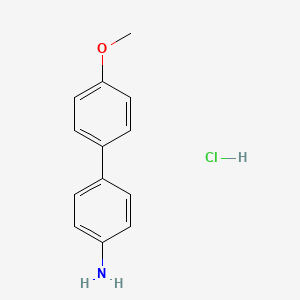
![[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576736.png)
![dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane](/img/structure/B576737.png)
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)
